N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide
Description
N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring.
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[3-hydroxy-5-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-6-3-7(5-8(11)4-6)10-14(2,12)13/h3-5,9-11H,1-2H3 |
InChI Key |
MBWLFCDLZCCQOO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrophenol and methanesulfonyl chloride.
Reduction: The nitro group of 3-nitrophenol is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Methylation: The amino group is then methylated using methyl iodide in the presence of a base such as sodium hydroxide.
Sulfonation: Finally, the methylamino group is sulfonated using methanesulfonyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: The methylamino group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-sulfonated product.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
N-(3-Aminophenyl)methanesulfonamide: Lacks the hydroxy and methylamino groups.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Contains a trifluoromethanesulfonamide group and a tetrazole moiety.
Uniqueness
N-(3-Hydroxy-5-(methylamino)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an α1-adrenergic receptor agonist sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
